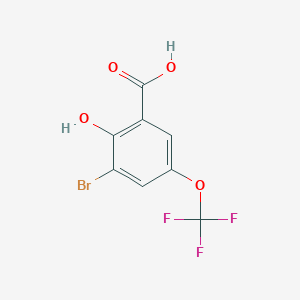
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O4 It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-hydroxybenzoic acid, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-Bromo-5-(trifluoromethoxy)benzoic acid:
2-Hydroxy-5-(trifluoromethoxy)benzoic acid: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it a valuable compound in various research and industrial applications.
生物活性
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS No. 453565-90-7) is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrF3O3. The presence of bromine, a hydroxyl group, and a trifluoromethoxy group contributes to its distinctive reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with trifluoromethoxy groups often exhibit significant antimicrobial properties. A study on similar compounds revealed that derivatives containing trifluoromethyl and trifluoromethoxy groups demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies have shown that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, it has been reported that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
Inflammation plays a critical role in the progression of many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in developing treatments for inflammatory diseases .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biomolecules. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside the cell, it may interact with various molecular targets involved in signaling pathways related to cell growth and inflammation.
Research Findings
Case Studies
- Antibacterial Efficacy : A study conducted on a series of trifluoromethyl-substituted benzoic acids found that the introduction of a trifluoromethoxy group significantly enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated analogs .
- Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
属性
分子式 |
C8H4BrF3O4 |
|---|---|
分子量 |
301.01 g/mol |
IUPAC 名称 |
3-bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O4/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15) |
InChI 键 |
WBPLFUNVLQBDEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















